molecular formula C13H10Cl7Sb-2 B081654 Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) CAS No. 12110-39-3

Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-)

Cat. No. B081654
CAS RN: 12110-39-3
M. Wt: 536.1 g/mol
InChI Key: SSEYTZLBRQOFQQ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive and stable reagent that has been used in various applications such as organic synthesis, catalysis, and analytical chemistry.

Mechanism Of Action

Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) acts as a Lewis acid and can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions.

Biochemical And Physiological Effects

Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.

Advantages And Limitations For Lab Experiments

Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has several advantages for lab experiments. It is a stable and highly reactive reagent that can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions. However, it is toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care in a well-ventilated area.

Future Directions

There are several future directions for the use of Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) in scientific research. It can be used as a reagent in the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes. It can also be used as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.
Conclusion:
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) is a highly reactive and stable reagent that has been widely used in scientific research. It has several advantages for lab experiments but should be handled with care due to its toxicity. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.

Synthesis Methods

Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) can be synthesized by reacting diphenylmethanol with thionyl chloride to obtain diphenylmethyl chloride. The diphenylmethyl chloride is then reacted with antimony pentachloride to obtain Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-).

Scientific Research Applications

Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, catalysis, and analytical chemistry. It has also been used as a precursor for the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes.

properties

CAS RN

12110-39-3

Product Name

Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-)

Molecular Formula

C13H10Cl7Sb-2

Molecular Weight

536.1 g/mol

IUPAC Name

[chloro(phenyl)methyl]benzene;hexachloroantimony(1-)

InChI

InChI=1S/C13H10Cl.6ClH.Sb/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

SSEYTZLBRQOFQQ-UHFFFAOYSA-H

SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

synonyms

chlorodiphenylmethylium hexachloroantimonate

Origin of Product

United States

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